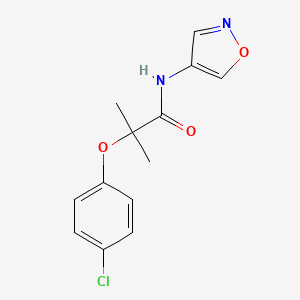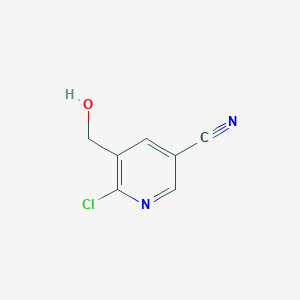
6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1360944-06-4 . It has a molecular weight of 168.58 and its IUPAC name is 6-chloro-5-(hydroxymethyl)nicotinonitrile . It is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3,11H,4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The molecular weight of the compound is 168.58 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the search results.科学的研究の応用
Synthesis and Structural Analysis
6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is a chemical compound that finds its applications in various fields of scientific research, especially in the synthesis and structural analysis of pyridine derivatives. These compounds are of interest due to their potential in forming complex structures with diverse chemical properties.
One such application involves the synthesis of pyridine derivatives through novel protocols, leading to compounds with specific structural features. For instance, Tranfić et al. (2011) detailed the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from a related chloro-methoxymethyl compound. The structural analysis using X-ray diffraction revealed unique structural differences compared to corresponding 3-cyano-5-nitro-pyridines and 2-hydrazinopyridines, including specific hydrogen bonding patterns (Tranfić, Halambek, Cetina, & Jukić, 2011).
Similarly, Cetina et al. (2010) synthesized and studied the structural features of several pyridine derivatives, exploring their optical properties through UV–vis absorption and fluorescence spectroscopy. This research provides insights into the effects of substituents on the emission spectra of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).
Molecular Docking and Biological Activity
Further applications extend to the synthesis and in vitro screening of novel pyridine and fused pyridine derivatives for biological activities. Flefel et al. (2018) reported on the preparation of a series of pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. The antimicrobial and antioxidant activities of these compounds were also evaluated, demonstrating the potential of this compound derivatives in the development of new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Advanced Materials and Corrosion Inhibitors
Another significant area of application is in the development of advanced materials and corrosion inhibitors. For example, Dandia et al. (2013) explored the ultrasound-assisted synthesis of pyrazolopyridine derivatives and investigated their efficacy as corrosion inhibitors for mild steel in acidic conditions. This research highlights the role of pyridine derivatives in industrial applications, offering new approaches to protect metals against corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
6-chloro-5-(hydroxymethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSQLIIMNMTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
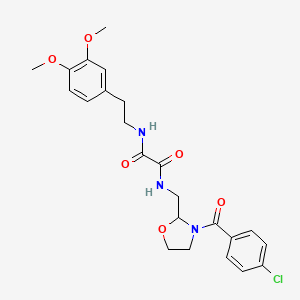
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)
![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)
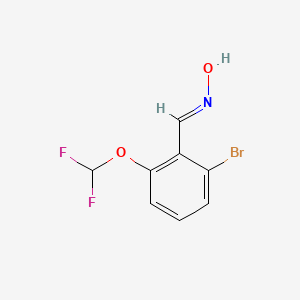

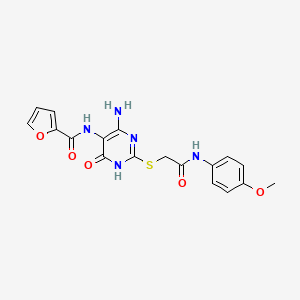
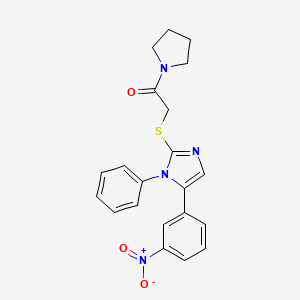
![N-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2992931.png)
![(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2992933.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992934.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B2992940.png)
![N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2992941.png)
